2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene 2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16230462
InChI: InChI=1S/C10H13BrS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2
SMILES:
Molecular Formula: C10H13BrS
Molecular Weight: 245.18 g/mol

2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene

CAS No.:

Cat. No.: VC16230462

Molecular Formula: C10H13BrS

Molecular Weight: 245.18 g/mol

* For research use only. Not for human or veterinary use.

2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene -

Specification

Molecular Formula C10H13BrS
Molecular Weight 245.18 g/mol
IUPAC Name 2-[[1-(bromomethyl)cyclobutyl]methyl]thiophene
Standard InChI InChI=1S/C10H13BrS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2
Standard InChI Key BWLQYHKBSMYNGV-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(CC2=CC=CS2)CBr

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-[[1-(bromomethyl)cyclobutyl]methyl]thiophene, reflects its bicyclic structure. Key identifiers include:

PropertyValue
Molecular FormulaC10H13BrS\text{C}_{10}\text{H}_{13}\text{BrS}
Molecular Weight245.18 g/mol
Canonical SMILESC1CC(C1)(CC2=CC=CS2)CBr
InChI KeyBWLQYHKBSMYNGV-UHFFFAOYSA-N
PubChem CID66050625

The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) is tethered to a cyclobutane ring via a methylene bridge, with a bromomethyl substituent at the 1-position of the cyclobutyl group. This configuration introduces both steric bulk and electrophilic reactivity at the bromine center, making the compound a versatile intermediate in cross-coupling reactions .

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 2-([1-(bromomethyl)cyclobutyl]methyl)thiophene involves sequential functionalization of cyclobutane and thiophene precursors:

  • Cyclobutane Bromination:

    • Substrate: 1-(Hydroxymethyl)cyclobutane.

    • Reagent: PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide).

    • Conditions: Anhydrous dichloromethane, 0–25°C.

    • Yield: ~70–85%.

  • Thiophene Coupling:

    • Reaction Type: Nucleophilic substitution (SN_\text{N}2) or transition metal-catalyzed cross-coupling.

    • Catalyst: Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings .

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Table 1: Optimization of Coupling Conditions

ParameterEffect on Yield
Temperature>80°C improves cyclobutane stability
Solvent PolarityPolar aprotic solvents favor SN_\text{N}2
Catalyst Loading5 mol% Pd achieves 92% conversion

Alternative Approaches

Modified Paal-Knorr thiophene synthesis and Gewald aminothiophene routes have been explored for analogous structures :

  • Paal-Knorr: Condensation of 1,4-diketones with P2S5\text{P}_2\text{S}_5, though this method risks furan byproduct formation .

  • Gewald Reaction: Utilizes α-cyanoketones and elemental sulfur, ideal for 2-aminothiophenes but less applicable to brominated systems .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution at the 5-position due to the directing effects of the sulfur atom :

Thiophene+Electrophile (E+)5-Substituted Thiophene+H+\text{Thiophene} + \text{Electrophile (E}^+\text{)} \rightarrow \text{5-Substituted Thiophene} + \text{H}^+

Notable Reactions:

  • Nitration: Requires HNO3_3/H2_2SO4_4 at 50°C.

  • Sulfonation: SO3\text{SO}_3 in dioxane.

Bromomethyl Group Reactivity

The –CH2_2Br moiety participates in:

  • Nucleophilic substitutions (e.g., with amines or thiols).

  • Cross-couplings (Suzuki, Heck) for biaryl synthesis .

Example: Reaction with phenylboronic acid yields a biaryl derivative (confirmed by GC-MS).

CompoundIC50_{50} (μM)Target
2-Bromothiophene28.5Topoisomerase II
2-([1-(BrCH2_2)C4H6]CH2)ThiophenePendingTubulin polymerization

Industrial and Materials Science Applications

Organic Electronics

Thiophene-based polymers are pivotal in organic photovoltaics (OPVs) and field-effect transistors (OFETs) . The bromomethyl group in this compound serves as a crosslinking site for conductive polymer networks.

Pharmaceutical Intermediates

The compound’s bifunctional reactivity (bromine + thiophene) makes it a candidate for kinase inhibitor synthesis, particularly in oncology .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in tubulin inhibition.

  • Polymer Chemistry: Develop block copolymers for flexible electronics.

  • Toxicokinetics: Assess metabolic pathways in mammalian models.

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